molecular formula C25H22ClN3O3S B1212950 Tetramethylrhodamine thiocyanate CAS No. 4158-89-8

Tetramethylrhodamine thiocyanate

Cat. No. B1212950
CAS RN: 4158-89-8
M. Wt: 480 g/mol
InChI Key: JGVWCANSWKRBCS-UHFFFAOYSA-N
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Description

Tetramethylrhodamine thiocyanate is an organic chloride salt. It has a role as a fluorochrome. It contains a tetramethylrhodamine thiocyanate cation. It derives from a rhodamine 110.

Scientific Research Applications

Photophysical Properties in Solution

Tetramethylrhodamine iso-thiocyanate (TRITC) has been studied for its conformational and photophysical properties in solution. Using molecular dynamics simulations and time-dependent density functional theory, researchers have explored its potential energy surface, identifying the minimum energy structure in both water and ethanol. This study is significant in understanding the absorbance spectra and electronic structure of TRITC in various solvents, providing insights into its applications in photophysical studies (Barone et al., 2010).

Fluorescence Probes for Biological Investigations

Tetramethylrhodamine (TMR) fluorophore, a derivative of Tetramethylrhodamine thiocyanate, has been developed into specific fluorescence probes for biological applications. These probes can detect hypochlorous acid specifically and have been employed in real-time imaging of phagocytosis in biological samples, showcasing their utility in detailed biological investigations (Kenmoku et al., 2007).

Detection of Cellular Acrolein

Tetramethylrhodamine (TAMRA)-phenyl azide, a compound related to Tetramethylrhodamine thiocyanate, has been used as a chemical probe for detecting intracellular acrolein directly in live cells. This probe has proven effective in identifying high levels of acrolein in various breast cancer cells, providing a potential method for labeling cancerous tissues (Pradipta et al., 2019).

Studying Mitochondrial Function in Cells

Tetramethylrhodamine methyl ester (TMRM), a compound related to Tetramethylrhodamine thiocyanate, has been used in the study of mitochondrial function in living cells. This dye has been particularly effective in labeling mitochondria for imaging purposes, facilitating the investigation of mitochondrial responses and functionality in various cell types (Monteith et al., 2013).

Membrane Translocating Pharmaceuticals

The conjugation of Tetramethylrhodamine thiocyanate with protamine, a positively charged protein, has resulted in the creation of tetramethylrhodamine-labeled protamines. These compounds exhibit efficient membrane translocation and nuclear localization properties, suggesting their potential use in the design of novel pharmaceuticals for targeted delivery within cells (Reynolds et al., 2005).

Determining Membrane Potential in Cells

Tetramethylrhodamine methyl ester (TMRM), related to Tetramethylrhodamine thiocyanate, has been used to measure the electric potential across plasma or mitochondrial membranes in cells. This technique, involving confocal microscopy, has been applied to compare the resting membrane potential in various cell types, demonstrating its utility in cellular electrophysiological studies (Mao & Kisaalita, 2004).

properties

CAS RN

4158-89-8

Product Name

Tetramethylrhodamine thiocyanate

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480 g/mol

IUPAC Name

[9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C25H21N3O3S.ClH/c1-27(2)15-5-8-19-22(11-15)31-23-12-16(28(3)4)6-9-20(23)24(19)18-10-7-17(32-14-26)13-21(18)25(29)30;/h5-13H,1-4H3;1H

InChI Key

JGVWCANSWKRBCS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-]

Other CAS RN

4158-89-8

synonyms

Methanaminium, N-(9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene)-N-methyl-, chloride
rhodamine tetramethylisothiocyanate
tetramethylrhodamine isothiocyanate
TRITC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethylrhodamine thiocyanate
Reactant of Route 2
Tetramethylrhodamine thiocyanate
Reactant of Route 3
Reactant of Route 3
Tetramethylrhodamine thiocyanate
Reactant of Route 4
Tetramethylrhodamine thiocyanate
Reactant of Route 5
Tetramethylrhodamine thiocyanate
Reactant of Route 6
Reactant of Route 6
Tetramethylrhodamine thiocyanate

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